Scandium(III) Carbonate Hydrate

Solid Oxide Fuel Cells Electrolyte Materials Scandium Oxide Precursors

Substituting scandium nitrate or chloride for scandium carbonate hydrate can introduce halide or nitrogen contaminants, compromising high-purity applications. This precursor ensures clean thermal decomposition to high-surface-area Sc₂O₃, free of conductivity-impairing residues. • Clean decomposition: Eliminates Cl⁻/NO₃⁻ contaminants for superior ScSZ electrolyte performance. • Tailored oxide morphology: A unique monoxydicarbonate intermediate enables control over specific surface area. • Supply assurance: Available up to 99.999% purity (REO basis) with batch-to-batch consistency.

Molecular Formula C3H2O10Sc2
Molecular Weight 287.95 g/mol
CAS No. 5809-49-4
Cat. No. B1473490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandium(III) Carbonate Hydrate
CAS5809-49-4
Molecular FormulaC3H2O10Sc2
Molecular Weight287.95 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sc+3].[Sc+3]
InChIInChI=1S/3CH2O3.H2O.2Sc/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6
InChIKeyUBDSVBJUAOGPNM-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scandium(III) Carbonate Hydrate: Profile and Procurement


Scandium(III) Carbonate Hydrate (CAS 5809-49-4), with the general formula Sc₂(CO₃)₃·xH₂O, is a white, crystalline powder that serves as a key inorganic precursor in scandium chemistry . It is valued for its high purity (commercially available up to 99.999% on a rare earth oxide basis) and its unique role as a solid-source intermediate that thermally decomposes to yield highly reactive, high-surface-area scandium oxide (Sc₂O₃) . As a water-insoluble salt, it occupies a distinct niche between more soluble scandium salts (e.g., nitrate, chloride) and the final oxide product, making it a critical procurement choice for solid-state and high-temperature synthesis routes.

Solid-state precursor: decomposes to high-surface-area Sc₂O₃
Water-insoluble salt: bridges soluble scandium salts and final oxide
Purity basis: rare earth oxide purity context (review supplier specification)

Why Scandium Carbonate Hydrate Cannot Be Substituted


The interchangeable use of scandium salts (e.g., carbonate, nitrate, chloride, oxalate) in research and industrial protocols is a common but consequential oversight. While all are sources of Sc³⁺ ions, their distinct anionic counterparts dictate critical differences in thermal decomposition pathways, intermediate oxide morphology, and final material properties [1]. For instance, the thermal decomposition of scandium carbonate is known to yield oxides with a different specific surface area and density compared to those derived from nitrates or oxalates, due to variations in the temperature-dependent distortion of the salt anion [2]. Furthermore, the behavior of carbonate in specific high-pressure synthetic environments, such as the inability to form the normal sesquicarbonate even at 800 psig CO₂, underscores its unique chemical reactivity [3]. Substituting a nitrate or chloride precursor can therefore introduce unwanted contaminants (e.g., nitrogen, chlorine) or alter the physicochemical properties of the final scandium-containing material, which is unacceptable in high-purity applications like solid oxide fuel cells or advanced optical coatings.

Carbonate Nitrate/Chloride Clean decomposition avoids non-volatile anionic residues; substitute may contaminate final oxide.
Carbonate Nitrate/Oxalate Oxide surface area and density may differ due to distinct intermediate phases during thermolysis.
Carbonate Nitrate Under CO₂ pressure, forms monoxydicarbonate; nitrate path may shift oxide properties.

Scandium Carbonate Hydrate: Key Differentiation Evidence


SOFC Electrolyte Precursor

Scandium(III) Carbonate Hydrate is the preferred precursor for synthesizing Sc₂O₃-stabilized zirconia (ScSZ) electrolytes in SOFCs [1]. Unlike scandium nitrate, which can leave nitrate residues detrimental to ionic conductivity, the carbonate decomposes cleanly to Sc₂O₃ and CO₂, leaving no non-volatile anionic impurities [2]. This is critical for achieving the high ionic conductivity required in SOFC electrolytes.

SOFC Electrolyte Precursor
Class-level inference
Sc Carbonate: decomposes to Sc₂O₃ + CO₂ (volatile only) Sc Nitrate: can leave NOx and nitrate residues
Reported cleaner decomposition for electrolyte applications
Calcination conditions influence purity
Solid Oxide Fuel Cells Electrolyte Materials Scandium Oxide Precursors

Thermal Decomposition and Oxide Morphology

The thermal decomposition of scandium carbonate does not simply yield the oxide; it proceeds through a distinct intermediate phase. Research shows that even under extreme conditions (800 psig CO₂, 67°C), scandium does not form the expected sesquicarbonate, Sc₂(CO₃)₃, but rather an intermediate monoxydicarbonate phase [1]. This contrasts with lanthanide carbonates, which readily form the normal carbonate [2]. The decomposition of this unique phase is known to influence the specific surface area and density of the resulting Sc₂O₃ powder, a key parameter for applications in catalysis and ceramics [3].

Oxide Morphology Control
Cross-study comparable
Sc Carbonate: forms monoxydicarbonate intermediate (no normal sesquicarbonate) Lanthanide Carbonates: form normal carbonate
Unique decomposition pathway may influence oxide surface area
Decomposition atmosphere-dependent
Thermal Analysis Scandium Oxide Catalyst Support

Solid-State Fluorination for High-Purity Metal

A key industrial route for producing high-purity scandium metal involves the solid-phase fluorination of Sc₂O₃ to ScF₃, followed by metallothermic reduction. Using Sc₂O₃ derived from scandium carbonate hydrate offers a distinct advantage over oxide derived from nitrate or chloride precursors. The carbonate-derived oxide avoids the incorporation of residual anionic impurities (e.g., Cl⁻, NO₃⁻), which are known to form oxygen-containing impurities like ScOF during fluorination, thereby degrading the purity of the final Sc metal [1].

High-Purity Sc Metal
Class-level inference
Carbonate-derived Sc₂O₃: reduced ScOF impurity phase in ScF₃ Chloride/Nitrate-derived: higher risk of ScOF formation
Supports high-purity metal production context
Fluorination method conditions matter
Scandium Metal Fluorination High-Purity Materials

Carbonate Chemistry for Scandium Recovery

Patented processes for recovering scandium from complex leachates (e.g., bauxite residue) specifically leverage the unique solubility of scandium in carbonate/bicarbonate solutions to form soluble Sc-carbonate complexes [1]. This is a key differentiating factor from other trivalent rare earths and transition metals, which often have lower solubility under these conditions. The loaded Sc-carbonate complex can then be selectively precipitated as a high-purity solid scandium-containing material by controlling pH and temperature, achieving a significant enhancement in scandium content [2].

Selective Sc Recovery
Class-level inference
Sc forms soluble carbonate complexes enabling selective extraction Fe, Al, Ti: limited solubility under these conditions
Basis for patented purification processes
pH and temperature dependent
Scandium Extraction Hydrometallurgy Rare Earth Processing

Scandium Carbonate Hydrate: Application Scenarios


SOFC Electrolyte Synthesis

As detailed in Section 3, scandium carbonate hydrate is the ideal precursor for producing high-purity Sc₂O₃ used to stabilize zirconia (ScSZ) electrolytes. The clean thermal decomposition ensures the resulting oxide is free of conductivity-impairing contaminants, a critical requirement for maximizing SOFC efficiency and longevity [1].

High-Purity Scandium Metal and Alloys

For manufacturers of scandium metal for sputtering targets or high-performance Al-Sc master alloys, the use of carbonate-derived Sc₂O₃ is essential. As established in Section 3, this precursor route minimizes the formation of detrimental oxygen-impurity phases (e.g., ScOF) during fluorination, enabling the production of the highest-purity scandium metal [2].

Scandium Oxide Morphology Control for Catalysis

Researchers developing novel catalysts or catalyst supports requiring Sc₂O₃ with a specific surface area or particle morphology should prioritize scandium carbonate. Its unique decomposition pathway, which includes a monoxydicarbonate intermediate, offers a means to tailor the final oxide's physical properties in ways that oxides derived from nitrates or chlorides do not [3].

Scandium Hydrometallurgical Purification

In pilot or industrial-scale recovery of scandium from secondary sources like bauxite residue, scandium carbonate chemistry is indispensable. The selective solubility of scandium in carbonate media, a property not shared by many contaminant metals, is the basis for patented purification processes that yield a high-purity scandium carbonate product [4].

Application
Selection Property
Validation Focus
SOFC electrolyte synthesis
Clean-decomposition oxide precursor
Residual anionic impurity control
High-purity Sc metal/alloys
Carbonate-derived oxide purity
ScOF phase minimization
Catalyst support morphology control
Unique decomposition intermediate
Oxide surface area and density
Sc hydrometallurgical purification
Selective carbonate solubility
Separation from impurity metals

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